![molecular formula C21H18Cl2FN3O2 B2406806 {6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326878-49-2](/img/structure/B2406806.png)
{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic molecule with the molecular formula C21H18Cl2FN3O2 . It has an average mass of 434.291 Da and a monoisotopic mass of 433.076019 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . Attached to this core are various functional groups, including a morpholinyl group and a fluorobenzyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds are often involved in a variety of chemical transformations. For example, organoboron compounds, which are structurally similar, can undergo a wide range of transformations, including oxidations, aminations, halogenations, and C–C bond formations .科学的研究の応用
Anticancer Activity
Quinoline derivatives have shown significant promise in anticancer research. A study highlighted the synthesis and screening of 2-anilino-3-aroylquinolines for their cytotoxic activity against various human cancer cell lines, including HeLa, DU-145, A549, MDA-MB-231, and MCF-7. Compounds within this series exhibited remarkable antiproliferative activity, notably against human lung and prostate cancer cell lines. These compounds were found to inhibit tubulin polymerization effectively, a critical process in cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This indicates the potential of quinoline derivatives in developing anticancer therapies (Srikanth et al., 2016).
Fluorescent Labeling and Sensing
Another interesting application of quinoline derivatives is in the field of fluorescent labeling and sensing. A novel fluorophore, 6-methoxy-4-quinolone, demonstrated strong fluorescence with a large Stokes' shift in aqueous media. Its stable fluorescence intensity across a wide pH range makes it suitable for biomedical analysis. This highlights the utility of quinoline derivatives in developing fluorescent labeling reagents for various analytical applications (Hirano et al., 2004).
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. For instance, the synthesis of specific quinoline-based compounds has led to the discovery of potential antibacterial agents. Such compounds have been shown to exhibit strong antibacterial activities against a range of Gram-positive and Gram-negative bacteria, including resistant strains. This suggests their potential application in developing new antibacterial agents to address the challenge of antibiotic resistance (Kuramoto et al., 2003).
Metal Ion Sensing
Quinoline derivatives have been utilized in the development of chemosensors for metal ions, which is crucial for environmental monitoring and biomedical diagnostics. A study on quinoline-based isomers demonstrated their remarkable difference in sensing properties for Al³⁺ and Zn²⁺ ions. These chemosensors show significant potential for detecting these metal ions in various contexts, highlighting the versatility of quinoline derivatives in sensor development (Hazra et al., 2018).
特性
IUPAC Name |
[6-chloro-4-[(2-chloro-4-fluorophenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FN3O2/c22-14-2-4-19-16(9-14)20(26-11-13-1-3-15(24)10-18(13)23)17(12-25-19)21(28)27-5-7-29-8-6-27/h1-4,9-10,12H,5-8,11H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOUSYGPCGBZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=C(C=C(C=C4)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate](/img/structure/B2406729.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2406730.png)
![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)
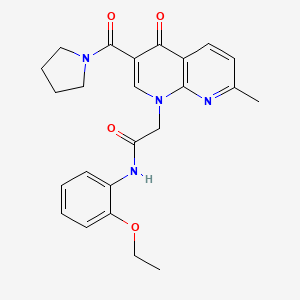
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)
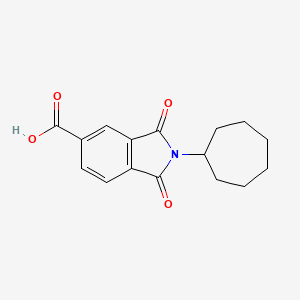
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B2406739.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2406740.png)
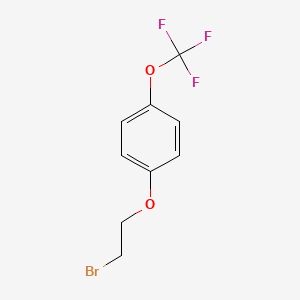
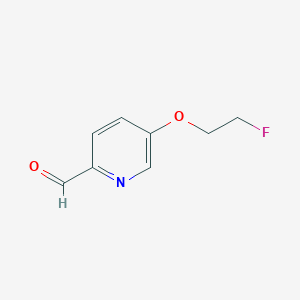
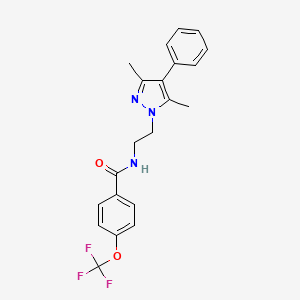
![2-(3-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2406745.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406746.png)